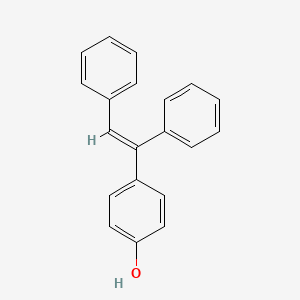
(Z,E)-1,2-Diphenyl-1-(4-hydroxyphenyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,2-diphenylethenyl)- typically involves the nucleophilic aromatic substitution of an aryl halide with a phenol derivative. One common method includes the reaction of 4-bromophenol with diphenylethylene under basic conditions, often using a palladium catalyst to facilitate the coupling reaction . Another approach involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 4-hydroxybenzophenone to yield the desired product .
Industrial Production Methods
Industrial production of Phenol, 4-(1,2-diphenylethenyl)- may involve large-scale catalytic processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-(1,2-diphenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted phenolic compounds, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(1,2-diphenylethenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of resins, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Phenol, 4-(1,2-diphenylethenyl)- involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways, such as the NF-kB and Nrf2 pathways, which are involved in inflammation and oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeic Acid: A phenolic compound with antioxidant properties.
Syringic Acid: Known for its antimicrobial and anti-inflammatory activities.
Vanillic Acid: Exhibits antioxidant and antimicrobial properties.
Ferulic Acid: Used for its antioxidant and anti-inflammatory effects.
Vanillin: Widely used for its flavoring properties and antioxidant activity.
Uniqueness
Phenol, 4-(1,2-diphenylethenyl)- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other phenolic compounds.
Eigenschaften
Molekularformel |
C20H16O |
|---|---|
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
4-[(E)-1,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H/b20-15+ |
InChI-Schlüssel |
OFKRFZKNGJTQCG-HMMYKYKNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)

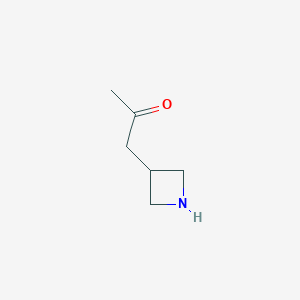
![(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate](/img/structure/B12285978.png)
![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
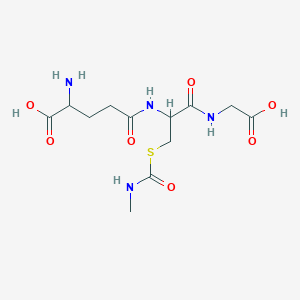
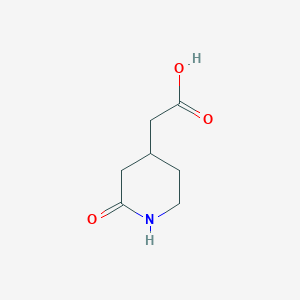


![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
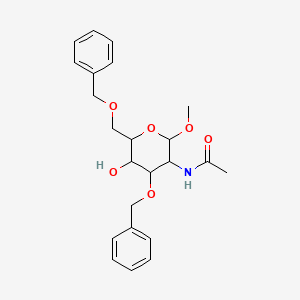
![N-pentylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12286028.png)
